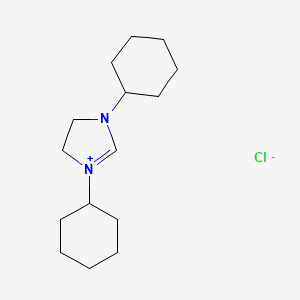

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

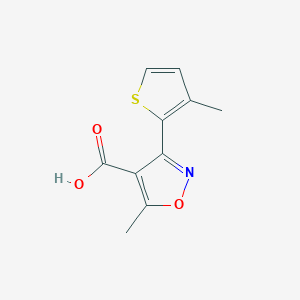

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C7H15ClN2 . It is also known by its synonyms 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride, SCHEMBL2761166, CID 67523443, and D97718 .

Synthesis Analysis

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be prepared by reacting 1-methylimidazole and propyl iodide . This reaction forms an ionic liquid polymer gel electrolyte when combined with poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Molecular Structure Analysis

The molecular weight of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is 162.66 g/mol . The InChI code for this compound is InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H . The canonical SMILES structure is CCCN1CNH+C.[Cl-] .Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 162.0923762 g/mol , and the monoisotopic mass is also 162.0923762 g/mol . The topological polar surface area is 7.7 Ų , and the heavy atom count is 10 .Scientific Research Applications

Catalyst in Transesterification

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, as an ionic liquid, has been utilized in combination with sulfamic acid for the chemoselective transesterification of β-ketoesters. This combination exhibits a good ability for this specific chemical reaction and retains its catalytic activity over multiple uses (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Energetic Material Synthesis

In propellant research and technology, derivatives of this compound have been synthesized for potential use as insensitive energetic materials. These compounds show promise in applications like solid rocket propellants and burn rate accelerators (Muddamarri Hanumantha Rao & K. Muralidharan, 2013).

Supported Ionic Liquid in Synthesis

It has also been utilized in the formation of supported ionic liquids for catalytic activity. For example, 1-methyl-3-(trimethoxysilyl)propyl imidazolium chloride, a derivative, was anchored onto silica-coated magnetic particles for use in synthesizing polysubstituted pyridines (H. Alinezhad, M. Tajbakhsh, & Neda Ghobadi, 2015).

Aggregate Behavior Study

The aggregation behavior of ionic liquids, including 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, in aqueous solutions has been a subject of study. Such research aids in understanding their properties for various industrial and scientific applications (Tejwant Singh & Arvind Kumar, 2007).

Functionalized Mesoporous Materials

This compound, particularly as 1-methyl-3-propylimidazolium chloride, has been synthesized and used as a heterogeneous catalyst in Knoevenagel reactions. These materials showcase excellent yields and reusability, highlighting their industrial application potential (Y. Liu et al., 2006).

Ionic Liquid-Modified Silica for Dye Removal

Additionally, silica chemically modified with ionic liquid 1-propyl-3-methylimidazolium chloride has been evaluated as an effective adsorbent for the removal of anionic dyes, such as Eosin Yellow and Reactive Blue 4, from solutions. This indicates its potential in environmental applications (O. Tkachenko et al., 2014).

properties

CAS RN |

79917-89-8 |

|---|---|

Product Name |

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

Molecular Formula |

C7H15ClN2 |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |

InChI Key |

GYTJXQRCNBRFGU-UHFFFAOYSA-N |

SMILES |

CCCN1C[NH+](C=C1)C.[Cl-] |

Canonical SMILES |

CCCN1C[NH+](C=C1)C.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)